molecular formula C8H10BF3KNO B8006355 Potassium trifluoro(6-isopropoxypyridin-3-yl)borate

Potassium trifluoro(6-isopropoxypyridin-3-yl)borate

Cat. No.: B8006355
M. Wt: 243.08 g/mol
InChI Key: YTJWBGPDSLKHBN-UHFFFAOYSA-N
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Description

Potassium trifluoro(6-isopropoxypyridin-3-yl)borate is a chemical compound with the molecular formula C8H10BF3KNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(6-isopropoxypyridin-3-yl)borate can be synthesized through a series of chemical reactions involving the introduction of boron into an organic molecule. One common method involves the reaction of 6-isopropoxypyridine with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction typically occurs under mild conditions and can be catalyzed by palladium or other transition metals .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(6-isopropoxypyridin-3-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce borohydrides .

Scientific Research Applications

Potassium trifluoro(6-isopropoxypyridin-3-yl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(6-isopropoxypyridin-3-yl)borate exerts its effects involves the interaction of the boron atom with other molecules. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, enabling the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Properties

IUPAC Name

potassium;trifluoro-(6-propan-2-yloxypyridin-3-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BF3NO.K/c1-6(2)14-8-4-3-7(5-13-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJWBGPDSLKHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(C=C1)OC(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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